The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a synthetic organic molecule characterized by its complex structure and potential biological activities. This compound features a pyrrolidine ring, a fluorinated pyrimidine derivative, and an imidazo-pyridine moiety, suggesting its relevance in medicinal chemistry and drug development. The molecular formula of this compound is with a molecular weight of approximately 335.4 g/mol.
This compound can be categorized as a novel pharmaceutical intermediate due to its unique combination of functional groups which may contribute to biological activity. The fluorinated pyrimidine component is particularly notable for its applications in anticancer therapies, while the imidazo-pyridine section is associated with various pharmacological effects.
The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves several multi-step organic reactions. The general synthetic pathway includes:
The molecular structure of this compound can be visualized as follows:
The structural formula can be represented in various formats such as SMILES or InChI for computational analysis and database searching:
CC(C1=CN=C(N1)C(=O)N2CCCCC2)OC(C(F)=N)C=OInChI=1S/C18H20FN3O2/c1-10(2)19-15(22)13-6-5-8(23)7-9(13)14(21)20(18(24)25)16(17(19)20)4/h5,7,10H,6,8H2,1-4H3The compound can participate in various chemical reactions:
These reactions can be critical for modifying the compound to enhance its pharmacological properties or alter its biological activity.
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological systems.
The specific molecular targets remain to be fully elucidated through empirical studies.
The physical properties of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature.
This compound holds promise in various scientific fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7